![molecular formula C21H30O2 B591239 (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol CAS No. 19913-33-8](/img/structure/B591239.png)

(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

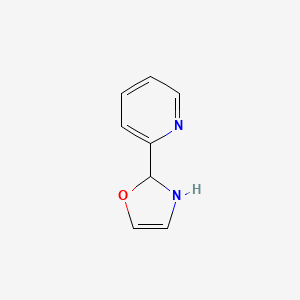

The compound (3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol is a unique chemical with the linear formula C21H30O2 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has a molecular weight of314.46 . The SMILES string representation of the molecule is C[C@]12CCC@HCC1=CC[C@@H]3[C@@H]2CC[C@@]4(C)[C@H]3CC[C@@]4(O)C#C .

Applications De Recherche Scientifique

Phenanthrenes in Plant Secondary Metabolism

Phenanthrenes are a group of natural products derived from plants, exhibiting a wide range of biological activities. Research indicates that over 40% of the currently known naturally occurring phenanthrenes were identified in recent years, particularly from the Orchidaceae family. These compounds have been explored for their cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. Phenanthrenes like denbinobin are highlighted for their novel mechanisms of action, suggesting potential as lead compounds for developing new anticancer agents (Tóth, Hohmann, & Vasas, 2017).

Environmental and Biological Activity of Cyclopenta[c]phenanthrenes

Cyclopenta[c]phenanthrenes, a class of polycyclic aromatic hydrocarbons, have been studied for their environmental presence and biological activity, particularly concerning their potential risks in risk assessment processes. These compounds exhibit less potency in inducing gene expression compared to other known environmental hazards but have shown mutagenic activity and genotoxic properties in vitro. Their environmental behavior underlines the importance of understanding both naturally occurring and anthropogenic compounds for comprehensive risk assessments (Brzuzan, Góra, Luczynski, & Woźny, 2013).

Biodegradation of Phenanthrene by Sphingomonads

The biodegradation of phenanthrene, a low-molecular-weight polycyclic aromatic hydrocarbon, by specific bacteria such as sphingomonads is crucial in addressing environmental contamination. Sphingomonads can degrade phenanthrene in soil and sediments, showcasing the potential for bioremediation strategies to mitigate pollution from such hazardous chemicals (Waigi, Kang, Goikavi, Ling, & Gao, 2015).

Applications in Cancer Research

Phenanthrene derivatives have been extensively studied for their anticancer properties. The structural similarity of certain phenanthrenes to key biological molecules allows them to intercalate DNA and inhibit enzymes crucial for DNA synthesis, presenting them as valuable leads in chemotherapy research. Recent developments in synthetic methodologies have enabled the production of phenanthrene derivatives with potent in vitro cytotoxic activities, highlighting their potential in developing new chemotherapeutic agents (Jhingran, Laxmikeshav, Mone, Rao K, & Shankaraiah, 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S,13S,17R)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,14-18,21-22H,5-12H2,2H3/t14-,15?,16?,17?,18?,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMRIEZOPAIGOB-PFSDFEBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4=CCC3C1CCC2(C#C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3C4CC[C@@H](CC4=CCC3C1CC[C@]2(C#C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)